Tryptophan Hydroxylase 2 (TPH2) Inhibitory Activity vs. High-Potency Xanthine-Derived TPH Inhibitors
In a fluorescence-based TPH inhibitory assay, N-[(4-ethylphenyl)carbonyl]tryptophan demonstrated an IC50 of >200,000 nM against human TPH2 [1]. This micromolar activity sharply contrasts with optimized clinical candidates within the same patent family, such as the xanthine derivative BDBM357736, which achieved an IC50 of 20 nM [2]. This 10,000-fold difference confirms that the compound is a low-affinity scaffold unsuitable for potent TPH inhibition, but valuable as a negative control or a starting point for fragment-based drug discovery.
| Evidence Dimension | TPH2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 200,000 nM (2.00E+5 nM) |
| Comparator Or Baseline | BDBM357736 (MW-01-157, Example 25 of US10214530): 20 nM |
| Quantified Difference | Target compound is 10,000-fold less potent |
| Conditions | Fluorescence-based assay measuring 5-HTP formation; human TPH2 enzyme; patent US10214530 examples. |
Why This Matters
Identifies the compound's role: not a lead TPH inhibitor, but a distinct low-affinity chemical probe for mechanistic studies where high potency is undesirable.
- [1] BindingDB Entry BDBM357789: IC50 data for MW-01-162/(I-303) against Tryptophan 5-hydroxylase 2. View Source
- [2] BindingDB Entry BDBM357736: IC50 data for MW-01-157/(I-207) against Tryptophan 5-hydroxylase 2. View Source
